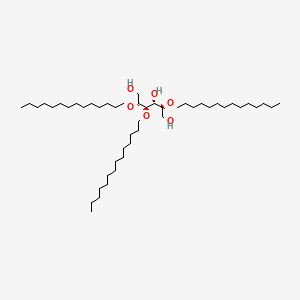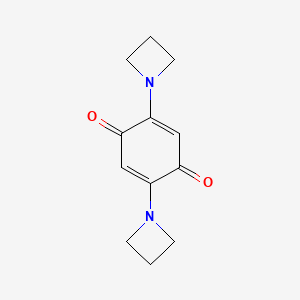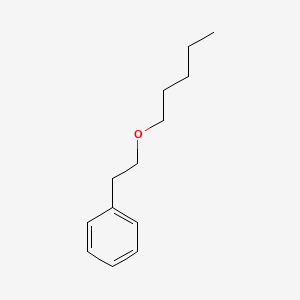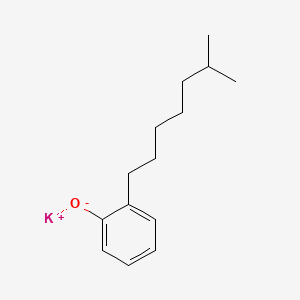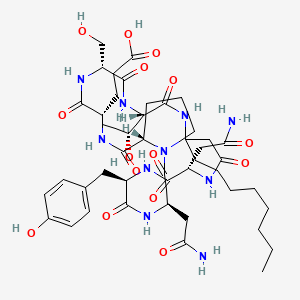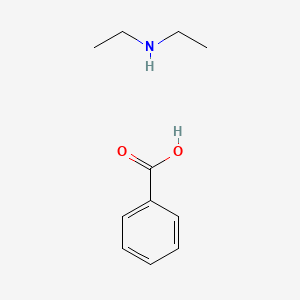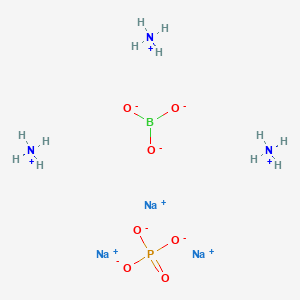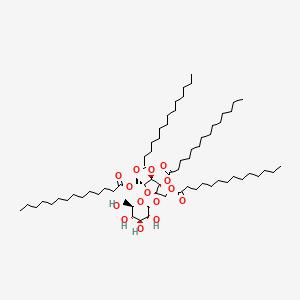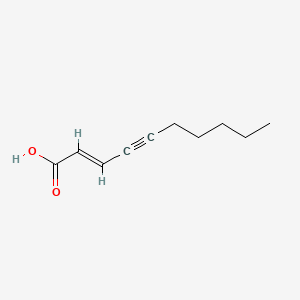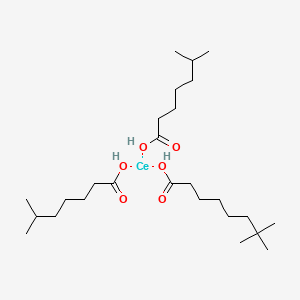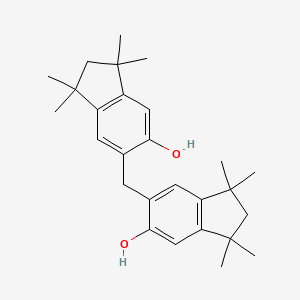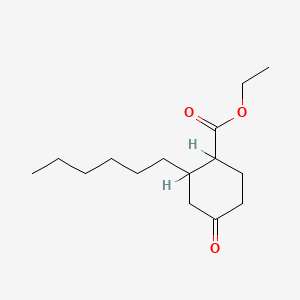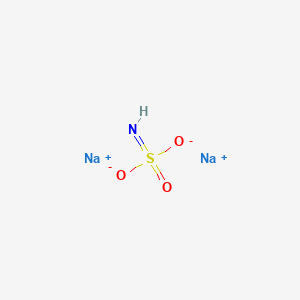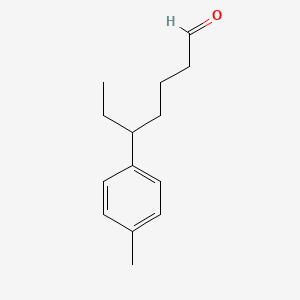
5-(4-Methylphenyl)heptanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylphenyl)heptanal is an organic compound with the molecular formula C14H20O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a heptane chain substituted with a 4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)heptanal typically involves the reaction of 4-methylbenzyl chloride with heptanal in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride group is replaced by the heptanal moiety.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 5-(4-Methylphenyl)heptanoic acid.
Reduction: The compound can be reduced to the corresponding alcohol, 5-(4-Methylphenyl)heptanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-(4-Methylphenyl)heptanoic acid.
Reduction: 5-(4-Methylphenyl)heptanol.
Substitution: Depending on the nucleophile, products such as imines or ethers can be formed.
Scientific Research Applications
5-(4-Methylphenyl)heptanal has been utilized in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a bioactive compound in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)heptanal involves its interaction with cellular components. For instance, it has been shown to inhibit the growth of Aspergillus flavus by inducing oxidative stress and disrupting cellular metabolism . The compound targets the cell wall and plasma membrane, leading to cell death.
Comparison with Similar Compounds
4-Methylbenzaldehyde: Similar in structure but lacks the heptane chain.
Heptanal: Similar in structure but lacks the 4-methylphenyl group.
5-Phenylheptanal: Similar in structure but lacks the methyl group on the phenyl ring.
Uniqueness: 5-(4-Methylphenyl)heptanal is unique due to the presence of both the 4-methylphenyl group and the heptanal chain, which confer distinct chemical and biological properties. Its dual functionality makes it a versatile compound in various applications.
Properties
CAS No. |
94201-03-3 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
5-(4-methylphenyl)heptanal |
InChI |
InChI=1S/C14H20O/c1-3-13(6-4-5-11-15)14-9-7-12(2)8-10-14/h7-11,13H,3-6H2,1-2H3 |
InChI Key |
ZLJBIAXKACXRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



